molecular formula C23H22N4O3 B11274713 3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B11274713
M. Wt: 402.4 g/mol
InChI Key: QZIWGKGVUVIWME-UHFFFAOYSA-N
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Description

3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.

    Introduction of the Benzyl Group: This step involves the alkylation of the pyrrolo[3,2-d]pyrimidine core using benzyl bromide in the presence of a base like potassium carbonate.

    Attachment of the Dimethylphenyl Group: This can be done through a nucleophilic substitution reaction using 3,4-dimethylphenylamine.

    Final Functionalization: The carboxamide group is introduced through an amidation reaction using appropriate reagents like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or dimethylphenyl derivatives.

Scientific Research Applications

3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and molecular targets.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anti-proliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.

    Pyrrolo[2,3-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring.

    Benzyl-substituted Pyrimidines: Compounds with similar benzyl groups but different core structures.

Uniqueness

3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of substituents and core structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H22N4O3/c1-14-9-10-17(11-15(14)2)24-21(28)18-13-26(3)20-19(18)25-23(30)27(22(20)29)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,24,28)(H,25,30)

InChI Key

QZIWGKGVUVIWME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C)C

Origin of Product

United States

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